molecular formula C10H14O B3025577 1-(2,3-Dimethylphenyl)ethanol CAS No. 60907-90-6

1-(2,3-Dimethylphenyl)ethanol

Cat. No. B3025577
CAS RN: 60907-90-6
M. Wt: 150.22 g/mol
InChI Key: WJDKWRSEFKVTIE-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)ethanol is a chemical compound with the molecular formula C10H14O . It has an average mass of 150.218 Da and a monoisotopic mass of 150.104462 Da . It is also known by other names such as 1-(2,3-Dimethylbenzene)-1-ethanol, 1-(2,3-dimethylphenyl)ethan-1-ol, and 2,3-Dimethyl-α-Methylbenzyl Alcohol .


Molecular Structure Analysis

1-(2,3-Dimethylphenyl)ethanol contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

1-(2,3-Dimethylphenyl)ethanol has a molecular formula of C10H14O . Its average mass is 150.218 Da and its monoisotopic mass is 150.104462 Da .

Scientific Research Applications

Catalytic Resolution in Organic Synthesis

1-(2,3-Dimethylphenyl)ethanol and its derivatives have been studied for their roles in the catalytic resolution of secondary alcohols. Research by Larionov et al. (2012) highlighted the computational study of esterification reactions catalyzed by pyridine derivatives, demonstrating improved selectivity with structural modifications like replacing a phenyl group with a 3,5-dimethylphenyl group. This finding has significant implications for enhancing selectivity in kinetic resolution reactions in organic synthesis (Larionov et al., 2012).

Biocatalysis and Green Chemistry

The compound and related derivatives have been explored in the context of biocatalysis. Pavoković et al. (2017) investigated the bioreduction of 1-(3,4-dimethylphenyl)ethanone to 1-(3,4-dimethylphenyl)ethanol using vegetable roots as biocatalysts, highlighting the potential of using plant-mediated approaches for synthesizing optically active alcohols in an environmentally friendly manner (Pavoković et al., 2017).

Kinetic Studies and Reaction Mechanisms

Nie et al. (2014) conducted a kinetic study on the oxidation of 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound, with chlorine dioxide. This research provides insights into the mechanisms of chlorination and oxidation reactions relevant to environmental and industrial processes (Nie et al., 2014).

Pharmaceutical Applications

In the pharmaceutical sector, various derivatives of 1-(2,3-Dimethylphenyl)ethanol have been synthesized and analyzed for potential biological activity. Studies like that of Noubade et al. (2009) focused on synthesizing compounds with potential medicinal value, indicating the broad applicability of these compounds in drug development (Noubade et al., 2009).

Coordination Chemistry

Research into the coordination behavior of related compounds, like that by Muñoz et al. (2011), has revealed interesting properties when interacting with metals like Pd(II), Zn(II), and Cu(II). This has implications for the development of new materials and catalysts in coordination chemistry (Muñoz et al., 2011).

Supercritical Fluids

1-(2,3-Dimethylphenyl)ethanol derivatives have also been explored in the context of supercritical fluids. Nakagawa et al. (2003) investigated the reactions of supercritical alcohols with unsaturated hydrocarbons, contributing to our understanding of chemical processes under extreme conditions (Nakagawa et al., 2003).

properties

IUPAC Name

1-(2,3-dimethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDKWRSEFKVTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969117
Record name 1-(2,3-Dimethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)ethanol

CAS RN

54166-49-3
Record name Benzenemethanol, ar,ar,alpha-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054166493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dimethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Fakhraian, H Toulabi, E Choobdari… - Organic Preparations …, 2015 - Taylor & Francis
Medetomidine {4-[l-(2, 3-dimethylphenyl) ethyl]-3H-imidazole], 5} is a selective a2-adrenoceptor agonist used in veterinary medicine for its analgesic and sedative properties. 1, 2 It is …
Number of citations: 7 www.tandfonline.com
G Xu, Y Chen, J Wu, Y Cheng, L Yang - Tetrahedron: Asymmetry, 2011 - Elsevier
A new and efficient dynamic kinetic resolution (DKR) process of secondary aromatic alcohols by using long carbon-chain esters as acyl donors has been developed. During the process…
Number of citations: 14 www.sciencedirect.com
H Toulabi, H Fakhraian - iranjoc.qaemshahr.iau.ir
A two step method (consisting of transformation of aldehyde to alcohol and addition of imidazole group) was used for the synthesis of naphtalenic derivative of medetomidine and the …
Number of citations: 3 iranjoc.qaemshahr.iau.ir
H Toulabi, H Fakhraian - Org. Chem. J., 2014
Number of citations: 3

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